molecular formula C23H15ClN6O B2585205 3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891105-82-1

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No. B2585205
CAS RN: 891105-82-1
M. Wt: 426.86
InChI Key: FXQISMLSNOSZNK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a heterocyclic compound . It is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, which is known for its diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthesis and Molecular Docking

  • A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine and pyridotriazine derivatives, demonstrated these compounds' potential for antimicrobial and antioxidant activities. These derivatives underwent in silico molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential biological relevance (E. M. Flefel et al., 2018).

Antimicrobial Evaluation

  • Another study focused on the synthesis and antimicrobial evaluation of thienopyrimidine derivatives. The derivatives displayed pronounced antimicrobial activity, highlighting the utility of such compounds in addressing bacterial infections (M. Bhuiyan et al., 2006).

properties

IUPAC Name

3-chloro-N-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN6O/c24-18-5-1-3-16(13-18)23(31)26-19-8-6-15(7-9-19)20-10-11-21-27-28-22(30(21)29-20)17-4-2-12-25-14-17/h1-14H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQISMLSNOSZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

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